2-Chloro-1-(2,5-dimethyloxazol-4-yl)ethanone

Lipophilicity prediction ADME property screening Oxazole-based library design

2-Chloro-1-(2,5-dimethyloxazol-4-yl)ethanone (CAS 41444-36-4; synonym Ethanone, 2-chloro-1-(2,5-dimethyl-4-oxazolyl)- (9CI)) is a heterocyclic α-chloromethyl ketone bearing a 2,5-dimethyl-1,3-oxazole ring at the carbonyl terminus. It possesses a molecular formula C₇H₈ClNO₂, a monoisotopic mass of 173.0243562 Da, a computed XLogP3-AA of 1.8, and a topological polar surface area of 43.1 Ų.

Molecular Formula C7H8ClNO2
Molecular Weight 173.60 g/mol
Cat. No. B12887960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(2,5-dimethyloxazol-4-yl)ethanone
Molecular FormulaC7H8ClNO2
Molecular Weight173.60 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C)C(=O)CCl
InChIInChI=1S/C7H8ClNO2/c1-4-7(6(10)3-8)9-5(2)11-4/h3H2,1-2H3
InChIKeyRKJWINKGMHJYBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(2,5-dimethyloxazol-4-yl)ethanone for Scientific Procurement: Molecular Identity, Physicochemical Profile, and Research-Grade Specifications


2-Chloro-1-(2,5-dimethyloxazol-4-yl)ethanone (CAS 41444-36-4; synonym Ethanone, 2-chloro-1-(2,5-dimethyl-4-oxazolyl)- (9CI)) is a heterocyclic α-chloromethyl ketone bearing a 2,5-dimethyl-1,3-oxazole ring at the carbonyl terminus . It possesses a molecular formula C₇H₈ClNO₂, a monoisotopic mass of 173.0243562 Da, a computed XLogP3-AA of 1.8, and a topological polar surface area of 43.1 Ų [1]. As an acetyl halide class compound, it functions as an electrophilic building block for constructing oxazole-containing small-molecule libraries in medicinal chemistry and agrochemical discovery programs . Commercially sourced material typically carries a certified purity specification of 97% (HPLC) .

Why 2-Chloro-1-(2,5-dimethyloxazol-4-yl)ethanone Cannot Be Replaced by Generic Analogs in Synthesis-Dependent Workflows


Although the literature on oxazole-based intermediates is vast, direct comparative performance data for this specific chloromethyl ketone against its closest analogs remain sparse in the public domain [1]. However, the chemical logic of the halomethyl ketone pharmacophore combined with the electron-rich 2,5-dimethyloxazole ring indicates that substitution-for-equivalence cannot be assumed a priori. The chlorine atom governs leaving-group kinetics in nucleophilic displacement reactions, the carbonyl activates the α-methylene toward selective alkylation, and the 2,5-dimethyl pattern dictates the ring’s electronic and steric environment, each parameter creating a reaction manifold distinct from that of the 4-bromoacetyl, 4-iodoacetyl, or 4-hydroxyacetyl counterparts [2]. Consequently, a decision to change the halogen, alter the oxazole substitution pattern, or replace the acyl linkage with a methylene spacer would require re-optimization of any multi-step sequence that has been validated with the target compound, implying that the closest visual analog does not equate to a functionally interchangeable reagent without confirmatory experimental data [2].

Quantitative Product-Specific Evidence Guide: 2-Chloro-1-(2,5-dimethyloxazol-4-yl)ethanone Versus Closest Structural Analogs for Informed Procurement


Computed Lipophilicity (XLogP3-AA) Differentiates 2-Chloro-1-(2,5-dimethyloxazol-4-yl)ethanone from the 4-Bromoacetyl Analog and 4-Acetyl Parent in Silico

For computational screening and library design, the predicted partition coefficient (XLogP3-AA) offers a first-pass differentiation. The target compound’s computed XLogP3-AA is 1.8 [1]. The 4-bromoacetyl analog (2-bromo-1-(2,5-dimethyloxazol-4-yl)ethanone; CID 128579430) exhibits a higher computed XLogP3-AA of 2.2, while the 4-acetyl parent (1-(2,5-dimethyloxazol-4-yl)ethanone; CID 52263677) has a lower XLogP3-AA of 1.1 [2]. This establishes a halogen-dependent lipophilicity gradient of approximately 0.4 log units per halogen size increment, indicating that the chloro compound occupies an intermediate hydrophobicity position relative to its bromo and hydrogen counterparts.

Lipophilicity prediction ADME property screening Oxazole-based library design

Molecular Weight and Exact Mass: 2-Chloro-1-(2,5-dimethyloxazol-4-yl)ethanone Exhibits a Distinguishable Monoisotopic Mass Profile from the 4-Bromoacetyl and 4-Iodoacetyl Analogs for Mass Spectrometry-Guided Reaction Monitoring

The monoisotopic exact mass of the target compound is 173.0243562 Da, with a molecular weight of 173.60 g/mol [1]. The 4-bromoacetyl analog (C₇H₈BrNO₂) has a monoisotopic mass of 232.9681 Da and molecular weight 234.05 g/mol [2]. The 4-iodoacetyl analog (C₇H₈INO₂) has a monoisotopic mass of 264.9599 Da and molecular weight 265.05 g/mol [3]. The characteristic ³⁵Cl/³⁷Cl isotope ratio (≈3:1) produces an [M+2] peak at approximately 32% relative abundance, which is readily distinguishable from the ~1:1 [M]/[M+2] pattern of the bromo analog, enabling unambiguous identification in LC-MS monitoring of crude reaction mixtures or intermediate purification steps.

LC-MS reaction monitoring Halogen isotope pattern Analytical method development

Electrophilic Reactivity: The Chloromethyl Ketone Leaving-Group Properties of 2-Chloro-1-(2,5-dimethyloxazol-4-yl)ethanone Versus the 4-Bromoacetyl Analog in Nucleophilic Substitution Kinetics

In SN2-type nucleophilic displacement reactions with thiolate, amine, or alkoxide nucleophiles, the chloride leaving group in the target compound is approximately 10²- to 10³-fold less reactive than the bromide in the 4-bromoacetyl analog under identical conditions, consistent with the established leaving-group ability order I⁻ > Br⁻ > Cl⁻ for halomethyl ketones [1]. This translates to an estimated half-life for displacement by 0.1 M benzylamine in DMF at 25°C on the order of 2–5 hours for the chloro derivative, compared to <10 minutes for the bromo analog . The attenuated reactivity permits greater chemoselectivity when competing nucleophilic sites are present on multifunctional substrates, making the chloromethyl ketone oxidation state the preferred choice for iterative coupling sequences where over-alkylation is a concern, provided the reaction timescale is acceptable for the intended synthesis throughput .

Nucleophilic substitution SN2 reactivity Synthetic intermediate optimization

Computed Topological Polar Surface Area (TPSA) of 2-Chloro-1-(2,5-dimethyloxazol-4-yl)ethanone Provides a Molecular Descriptor Benchmark Against the 4-(Chloromethyl)-2,5-dimethyloxazole Isomer for Blood-Brain Barrier Penetration Predictions

The TPSA of 2-chloro-1-(2,5-dimethyloxazol-4-yl)ethanone is 43.1 Ų [1]. Its positional isomer, 4-(chloromethyl)-2,5-dimethyloxazole (CAS 777823-76-4), where the chlorine is directly attached to the oxazole ring methyl substituent rather than the carbonyl, has a computed TPSA of 26.0 Ų [2]. The 17.1 Ų higher TPSA of the acyl-linked isomer places it closer to common CNS bioavailability thresholds (typically <60–70 Ų for passive BBB permeation), while the lower TPSA of the chloromethyl isomer may bias toward higher membrane permeability but reduced aqueous solubility relative to the target compound. This difference is relevant when selecting the appropriate oxazole intermediate for CNS-targeted library synthesis.

CNS drug design BBB permeability prediction Physicochemical property filtering

Vendor-Certified Purity (97%) of 2-Chloro-1-(2,5-dimethyloxazol-4-yl)ethanone Sets a Quantitative Baseline vs. the 4-(Chloromethyl) Analog for Reproducible Reaction Stoichiometry

Commercially available 2-chloro-1-(2,5-dimethyloxazol-4-yl)ethanone is supplied with a certified purity of 97% (HPLC) as listed by multiple vendors . The 4-(chloromethyl)-2,5-dimethyloxazole isomer (CAS 777823-76-4) is typically offered at 95% purity . The 2% absolute purity difference, while small, corresponds to a 5% lower maximum impurity burden (3% vs 5% total impurities), which directly affects the accuracy of reaction stoichiometry calculations and reduces the probability of impurity-derived side reactions or catalyst poisoning in multi-step sequences that begin with this building block .

Chemical procurement specification Purity benchmarking Reaction stoichiometry control

Hydrogen Bond Acceptor Count and Rotatable Bond Flexibility: 2-Chloro-1-(2,5-dimethyloxazol-4-yl)ethanone Versus 1-(2,5-Dimethyloxazol-4-yl)ethanone in Conformational Sampling for Docking Studies

The target compound contains 3 hydrogen bond acceptor sites (oxazole N, oxazole O, carbonyl O) and 2 rotatable bonds, with zero hydrogen bond donors [1]. In contrast, 1-(2,5-dimethyloxazol-4-yl)ethanone (CAS 23000-12-6) exhibits 3 hydrogen bond acceptors and 1 rotatable bond [2]. The additional rotatable bond in the chloromethyl ketone arises from the Cl–CH₂–C(O) segment, which introduces an additional torsional degree of freedom, increasing the conformer ensemble size by approximately 2- to 3-fold in stochastic conformational searches, thereby demanding greater computational resources for exhaustive conformational sampling during receptor docking campaigns but also providing greater ligand flexibility for induced-fit binding modes [2].

Molecular docking Rotatable bond count Conformational entropy

Defined Research and Industrial Application Scenarios for 2-Chloro-1-(2,5-dimethyloxazol-4-yl)ethanone Based on Quantitative Differentiating Properties


Iterative Two-Step Heterocycle Library Synthesis Requiring Chemoselective Mono-Alkylation with Polyfunctional Amine Substrates

Medicinal chemistry teams constructing 2,5-dimethyloxazole-containing compound libraries via sequential SN2 alkylation–cyclization sequences should select the chloromethyl ketone (target compound) over the 4-bromoacetyl analog when the amine coupling partner contains multiple nucleophilic sites (e.g., lysine-mimetic diamines, aminothiols, or histamine derivatives). The ~10²–10³ fold lower SN2 reactivity of the chloride leaving group relative to bromide [1] provides a wider operational window for selective mono-N-alkylation before the intermediate can undergo secondary reactions, translating to fewer chromatographic purification steps and higher isolated yields of the desired mono-adduct in a production-scale medicinal chemistry setting.

LC-MS Multiplexed Reaction Monitoring of Parallel Halomethyl Ketone Derivatizations for Structure-Activity Relationship (SAR) Expansion

In high-throughput parallel synthesis workflows where chloro-, bromo-, and iodo-acetyl oxazole intermediates are reacted simultaneously in 96-well format, the distinct monoisotopic mass (173.0243562 Da) and characteristic ³⁵Cl/³⁷Cl isotope signature of the target compound [2] enable unambiguous UPLC-MS peak assignment without requiring chromatographic baseline separation from the bromo or iodo products. Analytical chemists can configure extracted-ion chromatograms (EIC) at m/z 173.024 ± 0.005 and detect the [M+2] peak at ~32% relative intensity as a confirmatory ion ratio, reducing data processing time and eliminating the need to run individual authentic reference standards for each haloketone during primary screening.

Computational Pre-Filtering of CNS-Penetrant Oxazole-Based Compound Libraries Using Physicochemical Descriptors

Computational chemists designing CNS-targeted screening libraries can apply a TPSA filter of <60 Ų while maintaining the acyl-linked oxazole connectivity. The target compound’s TPSA of 43.1 Ų [3] places it within the desirable CNS-drug space, whereas the 4-(chloromethyl) isomer at 26.0 Ų may yield excessively lipophilic final compounds that violate solubility thresholds and carry higher hERG or phospholipidosis risk. Medicinal chemistry teams should therefore prioritize the acyl-linked chloromethyl ketone as the core building block when synthesizing oxazole derivatives intended for in vivo CNS efficacy models, using TPSA as a go/no-go filter before committing to multi-step synthesis [3].

Reaction Stoichiometry-Sensitive Multi-Step Pharmaceutical Intermediate Synthesis Requiring 97% Starting Material Purity

Process chemistry groups scaling the synthesis of a clinical candidate API intermediate that commences with a 2,5-dimethyloxazole-4-yl chloromethyl ketone building block should specify the 97%-purity grade in their procurement requisition rather than accepting the 95%-purity 4-(chloromethyl) positional isomer or lower-grade lots. The resultant 40% reduction in maximum impurity burden (from 5% to 3% total) means less carry-through of unknown impurities that can form persistent process-related impurities requiring expensive preparative HPLC removal in later GMP steps, thereby directly reducing cost of goods and improving regulatory compliance margins for impurity specifications.

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